4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine
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Overview
Description
4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenoxy group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine typically involves the bromination of 4-methylphenol followed by a series of reactions to introduce the phenoxy and amine groups. One common method involves the continuous bromination of p-cresol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and precise control of reaction parameters such as temperature and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and phenoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cell membrane properties, or interacting with specific receptors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Shares the bromine and methyl groups but lacks the amine and prop-2-enyl groups.
2-Bromo-4’-methylpropiophenone: Contains a similar bromine and methyl substitution pattern but differs in the overall structure and functional groups.
Uniqueness
4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-bromo-4-methylphenoxy)-N-prop-2-enylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-3-8-16-9-4-5-10-17-14-7-6-12(2)11-13(14)15/h3,6-7,11,16H,1,4-5,8-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXQRUAPUMHPKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCC=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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